Chromic phosphate
Description
Historical Context of Chromic Phosphate (B84403) Discovery and Early Academic Investigations
While the synthesis of various metallic phosphates has been known for centuries, significant academic investigation into chromic phosphate gained momentum in the mid-20th century, largely centered on its radioactive form, colloidal this compound P-32. This beta-emitting radiopharmaceutical was first introduced for medical applications, leveraging its localized radiation to treat various conditions. openmedscience.com Early academic work focused on the preparation, characterization, and in vivo stability of these colloidal suspensions.
A 1959 study, for instance, explored the effects of colloidal radioactive this compound (Cr³²PO₄) in malignant effusions, marking a period of intense investigation into its radiotherapeutic potential. nih.gov Research during this era was foundational in understanding the compound's behavior in biological systems, its particle size distribution, and its stability. iaea.org These early studies, though medically motivated, provided crucial data on the synthesis and properties of colloidal this compound, which informed later materials science research. The bluish-green pigment form, known as Plessy's green, also has a history of use as a paint pigment. mfa.org
| Period | Key Research Focus | Notable Findings/Applications | Reference |
|---|---|---|---|
| Mid-1950s | Investigation of colloidal radioactive this compound (P-32) distribution after intracavitary administration. | Established foundational knowledge on the behavior and localization of the compound in biological cavities. | nih.gov |
| Late 1950s | Clinical and experimental studies on the effects of Cr³²PO₄ in malignant effusions. | Demonstrated the compound's utility in radiotherapeutic applications, driving further synthesis and characterization studies. | nih.gov |
| 1980s | Use of this compound P-32 in radiosynovectomy for treating conditions like chronic synovitis. | Expanded the application of the radiopharmaceutical, although it was later supplanted by other isotopes. | openmedscience.com |
| 1990s | Studies on the biodistribution and therapeutic action of Cr³²PO₄ with varying particle sizes for solid tumors. | Provided insights into how physical properties like particle size affect the compound's behavior and efficacy. | nih.gov |
Contemporary Academic Research Significance of this compound
In the 21st century, the academic significance of non-radioactive this compound has surged, primarily in materials science and catalysis. Its utility is driven by its excellent corrosion resistance, catalytic activity, and unique physical properties. giiresearch.com
Anti-Corrosion Coatings: One of the most significant applications is in protective coatings. Paints formulated with aqueous acidic chromium (III) phosphate create a durable, corrosion-resistant film on metals such as aluminum, zinc, and their alloys. wikipedia.orgsamaterials.com These conversion coatings provide outstanding protection and promote excellent adhesion for subsequent organic topcoats, making them vital in the automotive, aerospace, and construction industries. wordpress.comhtfmarketintelligence.comleadrp.net Research continues to focus on optimizing these coatings as an effective and less toxic alternative to those based on hexavalent chromium. htfmarketintelligence.comacs.org
Catalysis: Chromium (III) phosphate serves as a versatile catalyst in the chemical and polymer industries. samaterials.com For example, a combination of chromium (III) aluminum phosphate is effectively used to catalyze the alkylation of aromatic hydrocarbons. wikipedia.org This process is crucial for producing intermediates used in the manufacture of synthetic fibers. wikipedia.org Ongoing research explores the development of novel this compound-based catalysts, including mesoporous structures, to enhance reaction efficiency and selectivity. researchgate.net
Advanced Materials: The compound is a component in specialized materials. Chromium-lead-phosphate glasses have been investigated for their potential in the vitrification of nuclear waste, valued for their chemical durability. scirp.org Furthermore, this compound is used in laminated structures to dampen noise and vibration in motors. wikipedia.org
Environmental Remediation: The ion exchange properties of chromium (III) phosphate are being explored for environmental applications. It can catalyze cation exchange in sorption reactions, which is a method used to reduce the toxicity of heavy metals like lead in water sources. wikipedia.org
| Research Area | Specific Application | Key Scientific Interest | Reference |
|---|---|---|---|
| Materials Science | Anti-corrosion conversion coatings | Developing environmentally safer, high-adhesion protective layers for aluminum and zinc alloys as alternatives to hexavalent chromium systems. | wikipedia.orgwordpress.comtuiasi.ro |
| Catalysis | Alkylation of aromatic hydrocarbons; Dehydration reactions | Improving catalytic efficiency and sustainability in the production of polymers and chemical intermediates. | wikipedia.orggrandviewresearch.com |
| Advanced Materials | Component in chromium-lead-phosphate glasses | Enhancing the chemical durability and stability of materials used for nuclear waste immobilization. | scirp.org |
| Environmental Science | Ion exchange for heavy metal removal | Utilizing sorption properties to reduce the concentration of lead and other toxic metals in contaminated water. | wikipedia.org |
Scope and Objectives of Current this compound Research Endeavors
Current research on this compound is focused on synthesizing novel structures, enhancing material performance, and exploring new technological applications. These endeavors aim to leverage the compound's unique properties to meet growing industrial and environmental demands.
A primary objective is the synthesis of advanced this compound structures . This includes the development of mesoporous chromium phosphates, which offer a high surface area and ordered pore arrays. researchgate.net The goal is to create more efficient catalysts for reactions such as the dehydration of isopropanol (B130326) to propene. researchgate.net Researchers are investigating various synthesis routes, including solid-state reactions at low temperatures, to control the material's structural properties precisely. researchgate.net
Another key area is the enhancement of material properties for specific applications . This involves optimizing the composition of chromate-phosphate coatings to maximize corrosion resistance and creating eco-friendly, water-based formulations. htfmarketintelligence.comresearchgate.net In the field of advanced materials, research aims to fine-tune the composition of phosphate glasses to improve their stability and suitability for immobilizing hazardous waste. scirp.org
Finally, a significant objective is exploring emerging technological applications . The expansion of nanotechnology opens avenues for using nano-chromium phosphate in sensors and energy storage devices. htfmarketintelligence.com As the demand for high-performance, lightweight materials grows, particularly in the electric vehicle sector, the role of this compound in advanced surface treatments is a critical area of investigation. htfmarketintelligence.com Research is also exploring its use in smart coatings and multi-functional composites for flexible electronics and energy-efficient building materials. htfmarketintelligence.com
| Research Objective | Methodology/Approach | Expected Outcome | Reference |
|---|---|---|---|
| Synthesis of Novel Structures | Solid-state reactions, sol-gel methods, use of templates to create mesoporous materials. | Chromic phosphates with high surface area, controlled porosity, and enhanced catalytic activity. | researchgate.net |
| Enhancement of Material Performance | Optimizing coating formulations (e.g., water-based); studying the effect of composition on the durability of phosphate glasses. | More effective, durable, and environmentally friendly anti-corrosion coatings; safer materials for nuclear waste vitrification. | htfmarketintelligence.comscirp.org |
| Exploration of New Applications | Development of nano-formulations; integration into hybrid and smart coating systems. | New uses in sensors, energy storage, flexible electronics, and high-performance materials for the automotive and construction industries. | htfmarketintelligence.com |
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrPO4, CrO4P | |
| Record name | chromium(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |
| Record name | Chromic phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70884435 | |
| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
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Molecular Weight |
146.967 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |
| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) phosphate | |
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CAS No. |
7789-04-0 | |
| Record name | Chromic phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIC PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Chromic Phosphate
Hydrothermal and Solvothermal Synthesis of Chromic Phosphate (B84403)
Hydrothermal and solvothermal synthesis are widely utilized methods for producing crystalline inorganic materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These techniques are particularly effective for synthesizing various crystalline forms of chromic phosphate.
In hydrothermal synthesis, the reaction is conducted in water within a sealed vessel, known as an autoclave, at temperatures typically ranging from 80 to 400°C. elsevier.es This method has been successfully employed to produce crystalline chromic phosphates like Na₂CrP₂O₇·0.5H₂O and CrPO₄·6H₂O. researchgate.net For instance, Na₂CrP₂O₇·0.5H₂O was synthesized hydrothermally using chromium(II) acetate (B1210297) and tetrasodium (B8768297) pyrophosphate as precursors. researchgate.net The controlled temperature and pressure environment of hydrothermal synthesis facilitates the growth of well-defined crystals. elsevier.esajol.info
Solvothermal synthesis is a similar process but utilizes non-aqueous solvents. mpg.de This approach allows for the synthesis of materials that may be unstable or insoluble in water. Research has shown the successful synthesis of decanuclear cyclic Cr(III) complexes using solvothermal techniques in methanol (B129727). researchgate.net This method offers the ability to tune the nuclearity of the resulting complexes by adjusting reaction conditions. researchgate.net For example, strontium phosphate chloride nanowires were synthesized via a solvothermal treatment in 1,4-dioxane. energymaterialslab.cn
Key Parameters in Hydrothermal/Solvothermal Synthesis:
| Parameter | Influence on Product | Example |
| Temperature | Affects crystallinity and phase purity. elsevier.es | Increasing temperature can improve the crystallinity of hydroxyapatite. elsevier.es |
| Solvent | Determines the reaction pathway and product morphology. mpg.de | Using ethylene (B1197577) glycol in solvothermal synthesis can influence the morphology of the final product. mdpi.com |
| Precursors | The choice of metal salt and phosphate source dictates the final compound. researchgate.net | Chromium(II) acetate and tetrasodium pyrophosphate yield Na₂CrP₂O₇·0.5H₂O. researchgate.net |
| pH | Can influence the phase and morphology of the synthesized material. rsc.org | Adjusting pH is crucial in the synthesis of nanolayered tin phosphate. rsc.org |
Solid-State Synthesis Routes for this compound Materials
Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to produce a new solid material. This method is a conventional route for preparing various crystalline chromic phosphates.
A notable advancement in this area is the use of solid-state reaction at low temperature (SSRLT). Mesoporous chromium phosphates have been synthesized using this technique at a relatively low temperature of 353 K without a solvent. rsc.orgresearchgate.netscilit.comrsc.org This approach involves reacting precursors like CrCl₃·6H₂O and NaH₂PO₄·2H₂O in the presence of a surfactant template, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB). rsc.orgresearchgate.netscilit.comrsc.orgpurdue.edu The resulting materials exhibit high surface areas and ordered pore structures. rsc.orgscilit.compurdue.edu Research indicates that the formation of mesoporous chromium phosphate is favored at P/Cr atomic ratios greater than 1.8. rsc.orgresearchgate.netscilit.comrsc.orgpurdue.edu
Traditional high-temperature solid-state reactions, often conducted above 500°C, have been used to generate various crystalline phases, including α-CrPO₄ and β-CrPO₄. researchgate.net
Comparison of High-Temperature and Low-Temperature Solid-State Synthesis:
| Feature | High-Temperature Solid-State Reaction | Solid-State Reaction at Low Temperature (SSRLT) |
| Temperature | Typically > 500°C researchgate.net | Around 353 K rsc.orgresearchgate.netscilit.comrsc.org |
| Solvent | Not required | Not required rsc.orgresearchgate.netscilit.comrsc.org |
| Product Porosity | Generally non-porous | Mesoporous rsc.orgresearchgate.netscilit.comrsc.orgpurdue.edu |
| Energy Consumption | High | Low |
| Example Product | α-CrPO₄ researchgate.net | Mesoporous CrPO₄ rsc.orgresearchgate.netscilit.comrsc.orgpurdue.edu |
Precipitation and Co-precipitation Techniques for this compound
Precipitation is a widely used and straightforward method for synthesizing this compound. It involves the reaction of a soluble chromium salt with a phosphate-containing solution to form an insoluble this compound precipitate. brainly.combrainly.com The balanced net ionic equation for the precipitation of chromium(III) phosphate is: Cr³⁺(aq) + PO₄³⁻(aq) → CrPO₄(s).
This technique has been employed for the preparation of colloidal this compound, where a soluble chromic salt (often nitrate) reacts with an alkaline phosphate solution. pitt.edu The resulting precipitate is then processed through filtration, ignition, and suspension. pitt.edu The properties of the final product can be influenced by factors such as the pH of the solution and the concentration of the reactants. For instance, trivalent metal phosphates like this compound are generally much less soluble than divalent metal phosphates, a property that can be exploited for selective precipitation. p2infohouse.org
Co-precipitation involves the simultaneous precipitation of more than one substance. This technique can be used to synthesize mixed-metal phosphates or to incorporate other elements into the this compound structure. For example, studies have shown the co-precipitation of aluminum and chromic phosphates by heating a solution containing both metal ions. p2infohouse.org In other applications, the co-removal of hexavalent chromium during copper precipitation has been observed, where at low pH, co-precipitation can lead to the formation of CuCrO₄ crystallites. researchgate.net
Novel and Emerging Synthesis Approaches for this compound Phases
Template-Directed Synthesis of this compound Nanostructures
Template-directed synthesis is a powerful technique for controlling the morphology and structure of materials at the nanoscale. core.ac.uk This method utilizes a pre-existing template, which can be a surfactant, polymer, or even a biological structure, to guide the formation of the desired nanostructure.
In the context of this compound, surfactants like cetyltrimethyl ammonium bromide (CTAB) have been successfully used as templates in solid-state reactions at low temperatures to create mesoporous structures. rsc.orgpurdue.edu The template organizes the inorganic precursors into a specific arrangement before they react, and subsequent removal of the template leaves behind a porous network. rsc.orgpurdue.edu This approach allows for the synthesis of chromic phosphates with high surface areas and uniform pore sizes, which are beneficial for applications in catalysis and sorption. purdue.edu The use of polymeric templates has also been explored for the synthesis of various metal and metal oxide nanoparticles. mdpi.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a wide range of materials. mdpi.com This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. nih.gov
While specific reports on the microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles of this method have been applied to other metal phosphates, such as cobalt phosphate and sodium iron phosphate. nih.govmdpi.combibliomed.org For instance, cobalt phosphate nanospheres have been synthesized using a microwave-assisted process, where the particle size could be tuned by adjusting the microwave power and reaction time. mdpi.combibliomed.org Similarly, a one-step microwave heating process has been used for the synthesis of sodium iron phosphate-carbon composites. nih.gov These examples suggest the high potential of microwave-assisted synthesis for the efficient production of this compound with controlled properties. researchgate.net
Mechanochemical Synthesis of this compound
Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. acs.org This approach offers advantages in terms of reduced solvent waste and the potential to synthesize novel materials that may not be accessible through solution-based methods.
Recent research has demonstrated the successful synthesis of chromium(III) complexes using a mechanochemical approach. acs.orgnih.gov In these studies, solid precursors, such as a Cr(III) salt and a ligand, are ground together to yield the desired complex in high yields. acs.orgnih.gov This solventless method is simple and efficient. While the direct mechanochemical synthesis of pure this compound is not explicitly detailed, the synthesis of other metal phosphides, like boron phosphides, has been achieved through mechanochemical reactions between a metal phosphate and a reducing agent. rsc.org This indicates the feasibility of adapting mechanochemical methods for the production of this compound.
Mechanistic Understanding of this compound Formation Pathways
The formation of this compound (CrPO₄) is not a singular process but rather a result of complex reaction pathways governed by the specific synthetic methodology employed. The underlying mechanisms, while leading to the same nominal compound, involve distinct intermediate species, reaction kinetics, and phase transformations. A thorough understanding of these pathways is critical for controlling the material's final properties, such as crystallinity, morphology, and purity. The primary formation routes, including precipitation, sol-gel, hydrothermal, and solid-state reactions, each present a unique mechanistic landscape.
A common thread in many wet-chemical pathways is the initial interaction between a chromium source and a phosphate source in a solvent, typically water. This is often followed by hydrolysis and polycondensation reactions that build the Cr-O-P framework. wikipedia.org The nature of the precursors, pH, temperature, and presence of additives are critical parameters that dictate the reaction course.
Precipitation Pathway
Precipitation is a widely used method for synthesizing this compound, typically involving the mixing of aqueous solutions of soluble chromium and phosphate salts. The fundamental mechanism revolves around the supersaturation of the solution with respect to CrPO₄, leading to nucleation and subsequent particle growth.
One common approach involves the reaction between a chromium(III) salt, such as chromium nitrate (B79036) (Cr(NO₃)₃), and a phosphate source like diammonium phosphate ((NH₄)₂HPO₄). wikipedia.org The mechanistic steps can be generalized as follows:
Dissociation: The precursor salts dissociate in water to provide Cr³⁺(aq) and PO₄³⁻(aq) ions, although the actual species in solution are more complex, involving aquated chromium ions like [Cr(H₂O)₆]³⁺ and various protonated forms of the phosphate anion (H₂PO₄⁻, HPO₄²⁻).
Hydrolysis and Polycondensation: The aquated chromium ions undergo hydrolysis, forming hydroxo species. These species then react with phosphate ions in a polycondensation process, forming Cr-O-P bridges. This process gradually builds the inorganic polymer network that constitutes the precipitate. wikipedia.org
Nucleation and Growth: Once the concentration of the growing Cr-O-P oligomers exceeds a critical point, solid nuclei form. These nuclei then grow by the addition of more ions or oligomers from the solution.
The reaction environment, particularly pH, plays a pivotal role. For instance, the formation of textured this compound films has been achieved by the slow diffusion of ammonia (B1221849) vapor into a solution of chromium nitrate and diammonium phosphate. The ammonia acts as a catalyst, controlling the rate of hydrolysis and polycondensation. wikipedia.org
Research on the interaction of chromated phosphate with organic molecules, such as the components of bamboo, has shown that green precipitates structurally similar to this compound are formed. This suggests that the chromium species can react with hydroxyl groups in organic matter, leading to the in-situ formation and precipitation of this compound complexes.
| Precipitation Method | Precursors | Key Mechanistic Steps | Influencing Factors |
| Direct Precipitation | Chromium nitrate, Diammonium phosphate | Ion dissociation, Hydrolysis of [Cr(H₂O)₆]³⁺, Polycondensation forming Cr-O-P linkages, Nucleation & Growth | pH, Catalyst (e.g., ammonia vapor), Temperature |
| Redox-Precipitation | Chromium(VI) oxide, Phosphoric acid, Hydrazine (B178648) | Reduction of Cr(VI) to Cr(III), Reaction of Cr(III) with phosphate ions, Precipitation | Nature of reducing agent, Reaction temperature |
Sol-Gel Pathway
The sol-gel process offers a versatile route to this compound with high homogeneity and controlled porosity. The mechanism is fundamentally based on the conversion of molecular precursors into a colloidal solution (sol), which then transitions into a continuous solid network (gel). wikipedia.org
The process generally involves two key reactions: mdpi.comlibretexts.org
Hydrolysis: A metal alkoxide or other suitable precursor reacts with water, replacing alkoxy groups (-OR) with hydroxyl groups (-OH).
Condensation: The hydroxylated precursors react with each other or with remaining alkoxide groups to form metal-oxo-metal (M-O-M) or metal-oxo-phosphate (M-O-P) bridges, releasing water or alcohol as a byproduct. mdpi.com There are two primary condensation mechanisms:
Oxolation: Formation of an oxygen bridge (M-O-M).
Olation: Formation of a hydroxo bridge (M-OH-M).
In the synthesis of this compound, a chromium precursor (e.g., chromium nitrate or an alkoxide) and a phosphorus precursor (e.g., phosphoric acid or an organophosphate like triethyl phosphite) are used. A detailed mechanism for the formation of metal-phosphonate materials, which shares principles with this compound synthesis, involves an initial condensation between the phosphonic acid and a metal alkoxide to create M-O-P bridges. This is followed by the hydrolysis and condensation of the remaining metal alkoxide groups to build the inorganic M-O-M network. mdpi.com
The formation of mesoporous this compound often employs a surfactant template. The mechanism involves the self-assembly of surfactant molecules into micelles in the sol. The inorganic precursors then hydrolyze and condense around these micelles. Subsequent removal of the surfactant, typically by calcination, leaves behind a porous structure. psu.edu
| Parameter | Role in Sol-Gel Mechanism |
| Precursors | Source of chromium and phosphorus; their reactivity influences hydrolysis/condensation rates. |
| Water-to-Precursor Ratio | Controls the extent of hydrolysis and subsequent condensation pathways. |
| Catalyst (Acid or Base) | Affects the rates of hydrolysis and condensation, influencing the structure of the gel network. |
| Surfactant (optional) | Acts as a structure-directing agent for the formation of mesoporous materials. |
Hydrothermal Pathway
Hydrothermal synthesis is performed in aqueous solutions at elevated temperatures and pressures, typically in a sealed vessel like an autoclave. ajol.infoclemson.edu This method is particularly effective for producing highly crystalline materials. The mechanism of this compound formation under these conditions involves several stages.
Initially, the precursors, such as a chromium salt and a phosphate source, are dissolved or suspended in the aqueous medium. As the temperature and pressure increase, the solubility of the precursors and any intermediate amorphous phases increases, facilitating their dissolution. The solution then becomes supersaturated with respect to the crystalline CrPO₄ phase, leading to its nucleation and growth. nih.gov
A specific example is the synthesis of chromium-piperazinium phosphate, which serves as a precursor to CrPO₄. Under hydrothermal conditions, the organic template (piperazine) structures the formation of an intermediate crystalline phase. This intermediate can then be heated to remove the organic component and water, leading to the formation of pure CrPO₄. researchgate.net The mechanism is thus a template-directed crystallization followed by thermal decomposition.
The key feature of the hydrothermal mechanism is the role of water as a solvent and a pressure-transmitting medium. At high temperatures, the properties of water (e.g., lower viscosity, higher ion product) change, enhancing its ability to dissolve reactants and facilitate mass transport, which promotes the growth of well-defined crystals. acs.org
Solid-State Reaction Pathway
The formation of anhydrous this compound can be achieved through solid-state reactions at high temperatures. The mechanism involves the direct reaction between solid precursors without the use of a solvent. A typical example is the reaction between chromium(III) oxide (Cr₂O₃) and ammonium hydrogen phosphate ((NH₄)₂HPO₄). wikipedia.org
The mechanistic steps are driven by thermal energy:
Decomposition of Precursor: Upon heating, (NH₄)₂HPO₄ decomposes, releasing ammonia (NH₃) and water (H₂O) and forming more reactive phosphoric acid species.
Diffusion and Reaction: At elevated temperatures, atomic diffusion in the solid state becomes significant. Chromium and phosphorus species diffuse and react at the interface between the particles.
Product Formation: The reaction between the activated chromium and phosphorus precursors leads to the formation of the CrPO₄ lattice.
This process often requires high temperatures (e.g., heating up to 850 °C) and long reaction times to ensure complete reaction and achieve a crystalline product. wikipedia.org A variation is the solid-state reaction at low temperature (SSRLT), which can be used to synthesize mesoporous chromic phosphates by grinding the precursors with a surfactant template and heating at a much lower temperature (e.g., 353 K). psu.edu In this case, the mechanism is a templated solid-state synthesis where the reaction occurs within the constrained environment provided by the surfactant.
Structural Elucidation and Crystallographic Analysis of Chromic Phosphate
Single Crystal X-ray Diffraction Studies of Chromic Phosphate (B84403) Polymorphs
Single crystal X-ray diffraction (SCXRD) provides the most definitive data for determining crystal structures. For chromic phosphate, SCXRD studies have been instrumental in characterizing its polymorphs.
Notably, a high-temperature polymorph, α-CrPO₄ , has been the subject of single-crystal studies. These investigations have determined that it crystallizes in the orthorhombic system with the space group Imma. jnanoworld.com The structure is a three-dimensional framework built from CrO₆ octahedra and PO₄ tetrahedra. jnanoworld.comnih.gov This framework creates distinct tunnels running along the americanelements.com and iucr.org directions. jnanoworld.comnih.gov The ability to grow single crystals, often through flux methods, has been key to achieving this level of structural detail. americanelements.comresearchgate.net
While single-crystal data for the low-temperature β-form is less commonly cited in recent literature, related compounds and earlier studies have established its structure. The synthesis of novel phosphates with the α-CrPO₄ structure type, such as Na₁.₃₇Co₁.₃₆Cr₁.₆₄(PO₄)₃, has been achieved, and their structures have been precisely determined using single-crystal diffraction data, further confirming the structural framework of the α-CrPO₄ archetype. ipme.ru
Powder X-ray Diffraction Analysis of this compound Phases
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases of this compound and is often used to confirm the results of synthesis procedures. scielo.org.mx PXRD patterns serve as a fingerprint for each polymorph, allowing for phase identification by comparing experimental diffractograms to databases like the International Centre for Diffraction Data (ICDD). wikipedia.org
The two primary anhydrous polymorphs of CrPO₄, α-CrPO₄ and β-CrPO₄, are readily distinguishable by their PXRD patterns. iucr.org
β-CrPO₄ , the low-temperature phase, is orthorhombic with a Cmcm space group. scielo.org.mxiucr.org
α-CrPO₄ , the high-temperature phase, is also orthorhombic but with an Imma space group. jnanoworld.comiucr.org
The transition from the β to the α phase occurs at high temperatures, reportedly above 1175 °C. iucr.org Rietveld refinement of powder diffraction data, including data from high-resolution synchrotron X-ray sources, has been employed to refine the crystal structure of α-CrPO₄, demonstrating the power of powder methods to yield results comparable to single-crystal studies. researchgate.net PXRD is also crucial in studying the formation of various chromium phosphates, including condensed and hydrated forms, synthesized under different conditions. mdpi.com
Table 1: Crystallographic Data for Anhydrous this compound Polymorphs
| Property | α-CrPO₄ | β-CrPO₄ |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Imma | Cmcm |
| a (Å) | 10.380 | 5.165 |
| b (Å) | 12.845 | 7.750 |
| c (Å) | 6.278 | 6.131 |
| Z (Formula units/cell) | 8 | 4 |
| Reference | iucr.org | scielo.org.mxiucr.org |
Neutron Diffraction Investigations of this compound Structures
Neutron diffraction offers unique advantages over X-rays, particularly in its ability to accurately locate lighter atoms and to probe magnetic structures. Studies on this compound have utilized this technique to gain deeper insights into both its atomic arrangement and magnetic properties.
For α-CrPO₄ , room-temperature neutron powder diffraction data has been used in conjunction with synchrotron X-ray data to refine the crystal structure. researchgate.net The results from both techniques were found to be in good agreement, validating the structural model. researchgate.net At low temperatures (2K), neutron diffraction has been essential in revealing the antiferromagnetic ordering of the Cr³⁺ magnetic moments. iucr.org The study showed that the CrO₆ octahedra form a three-dimensional network that facilitates strong Cr-O-Cr magnetic superexchange, leading to anti-parallel magnetic spins. iucr.org
For β-CrPO₄ , neutron diffraction studies have revealed a different magnetic structure at low temperatures (5K). iucr.org The magnetic moments are described as being in a spiral arrangement, coupled antiferromagnetically along the chains of CrO₆ octahedra. iucr.org These detailed magnetic structure determinations would be exceptionally difficult without the use of neutron diffraction.
Electron Diffraction and Microscopy for this compound Microstructure (e.g., HR-TEM, SEM)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM), provide direct visualization of the microstructure, morphology, and crystal lattice of this compound materials.
SEM is frequently used to characterize the particle size, shape, and surface morphology of synthesized CrPO₄ powders. For instance, studies on novel phosphates derived from the α-CrPO₄ archetype have used SEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), to confirm the elemental composition and observe the crystal morphology. nih.govuu.nl
HR-TEM allows for imaging at the atomic scale, providing insights into the crystal lattice. Electron diffraction, a complementary technique within the TEM, can be used to determine the crystal structure of nano-sized domains. While specific HR-TEM studies focusing solely on pure CrPO₄ are not extensively detailed in the provided results, the characterization of related complex phosphate materials often involves these techniques to confirm the crystalline nature and structural integrity at the nanoscale. nih.govuu.nl
Local Structure Probes for this compound: X-ray Absorption Spectroscopy (EXAFS, XANES)
X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the local geometric and electronic structure around an absorbing atom. nih.govresearchgate.net This is particularly valuable for materials that may be amorphous or poorly crystalline.
XANES spectroscopy at the chromium K-edge can provide information on the oxidation state and coordination symmetry (e.g., tetrahedral vs. octahedral) of the chromium ions. springernature.com The pre-edge features in a XANES spectrum are particularly sensitive to the local geometry. nih.gov
EXAFS provides information about the local atomic environment, including the coordination number and interatomic distances of the neighboring atoms around the central absorbing atom. researchgate.net For this compound, this means determining the number of oxygen atoms surrounding a chromium atom and the precise Cr-O bond lengths. While the search results highlight the application of XAS to various phosphate materials and chromium-doped compounds, they confirm that XANES and EXAFS are standard, effective methods for such structural characterizations. nih.govspringernature.comescholarship.org Studies on phosphorus-containing compounds have demonstrated the ability of P K-edge XANES to provide detailed information on the local environment of phosphorus. ontosight.ai
Crystal Chemistry and Polymorphism in this compound Systems
This compound (CrPO₄) is a prime example of polymorphism in inorganic compounds, existing in several distinct structural forms. iucr.orgdoubtnut.com The crystal chemistry of these systems is dictated by the arrangement of the fundamental building blocks: CrO₆ octahedra and PO₄ tetrahedra.
The two most well-documented anhydrous polymorphs are the α- and β-forms. jnanoworld.comiucr.org
β-CrPO₄ : This low-temperature form features a structure where CrO₆ octahedra share trans-edges to form infinite chains parallel to the c-axis. jnanoworld.comiucr.org These chains are then interconnected by PO₄ tetrahedra. jnanoworld.comscielo.org.mx
α-CrPO₄ : The high-temperature phase exhibits a more complex, three-dimensional network. jnanoworld.com In this structure, the CrO₆ octahedra and PO₄ tetrahedra are linked by sharing both corners and edges, creating large tunnels within the framework. jnanoworld.comnih.gov This tunnel structure has made the α-CrPO₄ archetype a subject of significant research for creating new materials with potential applications in ion exchange and catalysis. jnanoworld.comamericanelements.com
Beyond these anhydrous forms, this compound can also exist in hydrated states, such as the violet hexahydrate (CrPO₄·6H₂O), and as an amorphous phase. iucr.org The specific phase obtained is highly dependent on the synthesis conditions, such as temperature and the presence of water. iucr.org
Defect Chemistry and Non-Stoichiometry in this compound
Defect chemistry involves deviations from the ideal crystal structure, while non-stoichiometry refers to compounds where the elemental ratio deviates from that implied by the ideal chemical formula. aakash.ac.innptel.ac.in These phenomena can significantly influence a material's properties.
In the context of this compound, non-stoichiometry can arise, particularly in complex systems derived from the α-CrPO₄ structure. For example, a recently synthesized single crystal was identified as Ba₀.₉₄Co₀.₈₁Cr₁.₈₄(PO₄)₃, which is a non-stoichiometric compound with the α-CrPO₄ structure type. jnanoworld.com This non-stoichiometry is accommodated by having partially occupied atomic sites within the crystal lattice. jnanoworld.com
The types of defects that can occur in such oxide-based materials include:
Metal excess or deficiency : This can happen if, for instance, some Cr³⁺ sites are vacant or if extra cations occupy interstitial positions in the lattice. nptel.ac.incas.cz
Anion vacancies : Missing oxygen atoms from the phosphate groups can also occur.
Advanced Spectroscopic Characterization of Chromic Phosphate
Vibrational Spectroscopy of Chromic Phosphate (B84403) (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the molecular vibrations and structural arrangement of chromic phosphate.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of chromium(III) phosphates are typically analyzed in two main regions. The first region, from approximately 700 cm⁻¹ to 1400 cm⁻¹, corresponds to the stretching vibrations of the P-O bonds within the phosphate tetrahedra. The second region, from 300 cm⁻¹ to 700 cm⁻¹, is associated with the bending vibrations of O-P-O groups and the vibrations of Cr-O bonds.
For β-CrPO₄, the structure consists of chains of CrO₆ octahedra linked by PO₄ tetrahedra. This arrangement gives rise to a characteristic FTIR spectrum. Studies on various chromium phosphate compounds have identified specific bands for β-CrPO₄ at 716, 652, 592, and 556 cm⁻¹. zut.edu.pl The bands in the higher frequency range are attributed to asymmetric stretching vibrations of the P-O bonds. zut.edu.pl The complexity and positions of these bands are influenced by the local symmetry and the nature of the bonding between the phosphate groups and the chromium ions. researchgate.netnih.gov The vibrations of the PO₄³⁻ tetrahedron are fundamental to interpreting the spectra, with distinct modes for symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on the polarizability changes during molecular vibrations. For phosphate-containing materials, the most intense Raman band is typically the symmetric stretching mode (ν₁) of the P–O bond in the [PO₄]³⁻ group, often observed around 964 cm⁻¹. copernicus.org Asymmetric stretching (ν₃) modes appear at slightly higher wavenumbers. copernicus.org In compounds with structures related to α-CrPO₄, Raman spectroscopy has been used to validate structural models. acs.org While detailed Raman spectra specifically for pure CrPO₄ are not extensively documented in the provided research, analysis of related materials like CrPS₄ shows characteristic phonon modes that can be investigated through angle-resolved polarized Raman spectroscopy to understand crystalline anisotropy. nih.gov Differences in the Raman spectra between various polymorphic forms of a compound arise from changes in molecule-molecule interactions within the crystal unit cells, leading to shifts in frequency, intensity, and the number of observed bands. americanpharmaceuticalreview.com
Vibrational Spectroscopy Data for this compound and Related Compounds
| Technique | Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| FTIR | β-CrPO₄ | 1400 - 700 | P-O Stretching Vibrations | |
| FTIR | β-CrPO₄ | 700 - 300 | O-P-O Bending & Cr-O Vibrations | |
| FTIR | β-CrPO₄ | 716, 652, 592, 556 | Specific Bending/Cr-O Modes | zut.edu.pl |
| Raman | Phosphate Groups (General) | ~964 | ν₁ Symmetric P-O Stretch | copernicus.org |
| Raman | Phosphate Groups (General) | > 964 | ν₃ Asymmetric P-O Stretch | copernicus.org |
Electronic Spectroscopy of this compound (UV-Vis, XPS, UPS)
Electronic spectroscopy probes the electronic structure, including electron transitions, oxidation states, and band structures.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy of this compound is primarily concerned with the electronic transitions of the chromium(III) ion. The Cr³⁺ ion in an octahedral coordination environment, such as in the CrO₆ units of CrPO₄, exhibits characteristic d-d electronic transitions. researchgate.net The most prominent spin-allowed transition for Cr(III) is from the ⁴A₂g ground state to the ⁴T₂g excited state. researchgate.net The energy of this transition corresponds to the crystal field splitting parameter, 10Dq, and typically falls within the visible range of the electromagnetic spectrum, which is responsible for the green color of many Cr(III) compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of diamagnetic materials. However, its application to this compound is challenging. The Cr(III) ion is paramagnetic due to its unpaired electrons. This paramagnetism leads to significant broadening of NMR spectral lines, often rendering them undetectable or very difficult to interpret. While solid-state ³¹P NMR is highly effective for studying the local environment of phosphorus in various phosphate materials, the presence of the paramagnetic Cr³⁺ centers in CrPO₄ severely complicates such analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons and is therefore ideally suited for characterizing Cr(III) compounds like this compound. wikipedia.org The Cr³⁺ ion has an electron spin of S = 3/2. nih.gov
EPR studies of β-CrPO₄ have revealed that the Cr³⁺ ions are not magnetically isolated. researchgate.net Instead, they form antiferromagnetically exchange-coupled pairs or larger clusters. researchgate.net The strength of this antiferromagnetic interaction is dependent on the neighboring ions, with the PO₄ tetrahedra acting as mediators in the exchange interactions (superexchange). researchgate.net The EPR spectrum's characteristics, such as line shape and g-factor, provide detailed information about the local symmetry of the Cr³⁺ site and the nature of the magnetic interactions within the crystal lattice. nih.govphysicsopenlab.org
Mössbauer Spectroscopy Applications in this compound Research
Mössbauer spectroscopy is an isotope-specific technique that probes the nuclear environment of certain elements, most commonly ⁵⁷Fe. wikipedia.org It is not a standard method for the direct characterization of chromium compounds. While chromium has Mössbauer-active isotopes, the experimental requirements make it a rarely used technique for chromium chemistry. Therefore, there are no direct applications of Mössbauer spectroscopy for analyzing pure this compound. The technique has been applied to study chromium-containing materials like Fe-Cr alloys, where it provides information on the magnetic behavior and site occupancy of the iron atoms, which can be influenced by the presence of chromium. aps.orgarxiv.org
Photoelectron Spectroscopy of this compound Surfaces (e.g., XPS)
X-ray Photoelectron Spectroscopy (XPS) is a premier tool for analyzing the surface chemistry of materials. uwo.ca For this compound, XPS is used to investigate the elemental composition, chemical states, and stoichiometry of the near-surface region.
Studies using XPS on chromia-pillared phosphate materials have shown that Cr(III) ions are octahedrally coordinated within the phosphate network. rsc.org Quantitative analysis of the surface can determine the atomic ratios of the constituent elements, such as Cr:P and O:(Cr+P). rsc.org Such analyses have revealed that the surface of these materials can be depleted in oxygen compared to the bulk, which is interpreted as surface dehydration. rsc.org High-resolution scans of the core levels provide specific binding energies that confirm the chemical states.
XPS Binding Energy Data for this compound
| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State | Reference |
|---|---|---|---|---|
| Chromium (Cr) | 2p₃/₂ | 577.9 - 578.3 | Cr(III) | surfacesciencewestern.com |
| Phosphorus (P) | 2p | ~133-134 | P(V) in Phosphate | researchgate.net |
| Oxygen (O) | 1s | ~531-532 | O²⁻ in Phosphate | researchgate.net |
Reactivity and Reaction Mechanisms of Chromic Phosphate
Catalytic Activity and Mechanisms of Chromic Phosphate (B84403)
Chromic phosphate, or chromium(III) phosphate (CrPO4), demonstrates significant catalytic activity in a variety of chemical reactions. Its effectiveness as a catalyst stems from its surface acidity, redox properties, and structural characteristics. researchgate.netresearchgate.net The catalytic performance can be influenced by the synthesis method, thermal treatment, and the presence of promoters or supports. researchgate.netrsc.org
Heterogeneous Catalysis by this compound
As a heterogeneous catalyst, this compound provides a solid surface on which reactions can occur, facilitating easier separation of the catalyst from the reaction products. mdpi.comnih.gov This property is advantageous for industrial applications. mdpi.com Mesoporous chromium phosphates, synthesized via a solid-state reaction at low temperature (SSRLT), have shown high specific surface areas and ordered pore structures, which contribute to enhanced catalytic performance. rsc.orgscilit.compsu.edu These materials have proven effective in the dehydration of isopropanol (B130326) to propene, exhibiting higher conversions and yields compared to catalysts prepared by other methods. rsc.orgscilit.com
Combined chromium(III) aluminum phosphate is utilized as a catalyst in the alkylation of aromatic hydrocarbons with alcohols, such as the methylation of toluene (B28343) using methanol (B129727). wikipedia.org In this process, the alcohol is dehydrated to an ether, and the resulting alkyl-substituted product serves as an intermediate in the production of synthetic fibers like poly(ethylene terephthalate). wikipedia.org
Acid-Base Catalysis Mediated by this compound
The surface of this compound possesses both Brønsted and Lewis acid sites, which play a crucial role in its catalytic activity. physchem.cz The high surface acidity of this compound makes it an effective catalyst for various acid-catalyzed reactions. researchgate.net These include the conversion of cumene, dehydration of 2-propanol, and reactions involving cyclohexene. researchgate.net
The mechanism of acid-base catalysis involves the transfer of protons (H+) to or from the reactant molecules, a process facilitated by the acidic and basic sites on the catalyst surface. psgcas.ac.invedantu.com For instance, in alcohol dehydration, an acidic site on the this compound surface protonates the alcohol's hydroxyl group, leading to the formation of a water molecule that is subsequently eliminated. scilit.com The catalytic activity is strongly influenced by the preparation method and the thermal treatment of the catalyst, which affect the nature and concentration of the acid sites. researchgate.net
The catalytic hydrolysis of phosphate esters, for example, is often facilitated by metal ions that can act as Lewis acids. psgcas.ac.in In a similar vein, the phosphate groups on the surface of this compound can participate in acid-base catalysis. nih.gov
Redox Catalysis Involving this compound
This compound can also act as a redox catalyst, facilitating reactions that involve changes in the oxidation states of the reactants. The chromium ions in the phosphate matrix can exist in different oxidation states, most commonly Cr(III) and Cr(VI), enabling them to participate in electron transfer processes. researchgate.net For example, chromia-pillared zirconium phosphate has been shown to be active in the oxidative dehydrogenation of propane. acs.org The catalytic activity in this case is attributed to the presence of Cr(III) ions with coordination vacancies that can activate oxygen molecules. acs.org
The redox mechanism can involve the catalyst being oxidized or reduced by one reactant and then returned to its original state by the other reactant. This ability to cycle between different oxidation states is fundamental to its role in redox catalysis. researchgate.netnih.gov
Photoreactivity and Photocatalysis of this compound
When combined with other materials, this compound can exhibit photoreactivity and be used in photocatalysis. For instance, novel Ag3PO4/PANI/Cr:SrTiO3 heterojunction photocatalysts have been synthesized and show good visible-light photocatalytic activity. hnu.edu.cn In such systems, the different components work together to absorb light, separate charge carriers (electrons and holes), and generate reactive oxygen species that can degrade pollutants. hnu.edu.cngdut.edu.cn The modification of a photocatalyst like TiO2 with phosphate can alter its surface chemistry, affecting the adsorption of reactants and the pathways of the photocatalytic reactions. utah.edursc.orgresearchgate.net The presence of phosphate can enhance the generation of hydroxyl radicals, which are powerful oxidizing agents. utah.eduresearchgate.net
Interfacial Reactions and Surface Chemistry of this compound
The surface of this compound is the site of crucial interactions that govern its catalytic and adsorptive properties. The dissolution of lattice ions and subsequent hydrolysis, complexation, adsorption, and precipitation of these species determine the interfacial properties. columbia.edu The surface chemistry is also influenced by the pH of the surrounding medium and the presence of other ions in solution. wikipedia.orgcolumbia.edu
X-ray photoelectron spectroscopy studies of chromia-pillared tin and zirconium phosphates have shown that the surface is composed of Cr(III) ions in an octahedral coordination within a largely anhydrous phosphate network. researchgate.net A notable depletion in surface oxygen content is often observed, which is attributed to surface dehydration. researchgate.net
The surface of this compound can adsorb various ions and molecules. For example, it catalyzes the adsorption of divalent cations through an ion exchange mechanism. wikipedia.org In this process, H+ ions are released from the solid surface into the aqueous phase as the cations are hydrolyzed and adsorb onto the catalyst. wikipedia.org The selectivity for divalent cations follows the sequence Pb2+ > Cu2+ > Ni2+ ≈ Cd2+. wikipedia.org This property is utilized in environmental applications, such as reducing lead concentrations in water. wikipedia.org
The interaction of this compound with other molecules, such as the antiwear additive tricresyl phosphate (TCP), is also of interest. The mechanochemical decomposition of TCP on iron surfaces is influenced by the surface chemistry, with different reaction pathways observed on pure iron, iron carbide, and iron oxide surfaces. rsc.org
Solid-State Reactivity of this compound
Solid-state reactions involving this compound can lead to the formation of various chromium(III) phosphates with different structures and properties. akjournals.comresearchgate.net For example, solid-state reactions between Cr2O3 and (NH4)2HPO4 can yield Cr(PO3)3, Cr4(P2O7)3, Cr2P4O13, and CrPO4. akjournals.comresearchgate.net The specific product formed depends on the reaction conditions, such as temperature and the molar ratio of the reactants. akjournals.comresearchgate.net
These solid-state synthesis methods can be used to create materials with specific catalytic properties. For instance, mesoporous chromium phosphates with high surface areas have been successfully synthesized via a solid-state reaction at low temperature (SSRLT) using a surfactant template. rsc.orgscilit.comrsc.org This method offers advantages over solution-based routes, including fewer steps and less waste generation. psu.edu
The thermal stability of these solid-state-synthesized chromium phosphates has also been investigated. For example, Cr2P4O13 decomposes in three stages upon heating, ultimately yielding Cr2O3 at high temperatures. akjournals.com Understanding the solid-state reactivity and thermal decomposition pathways is crucial for the application of these materials as catalysts at elevated temperatures. akjournals.comresearchgate.net
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Reference |
| Cr2O3 | (NH4)2HPO4 | Cr(PO3)3, Cr4(P2O7)3, Cr2P4O13, CrPO4 | Solid-State | akjournals.comresearchgate.net |
| CrPO4 | Cr(PO3)3 | Cr2P4O13 | Solid-State | akjournals.comresearchgate.net |
| Cr4(P2O7)3 | Cr(PO3)3 | Cr2P4O13 | Solid-State | akjournals.comresearchgate.net |
| Chromium Nitrate (B79036) | Diammonium Phosphate | Textured Chromium Phosphate Film | Hydrolysis and Polycondensation | wikipedia.org |
Ion Exchange Phenomena in this compound Materials
This compound materials exhibit significant ion exchange properties, functioning primarily as inorganic cation exchangers. The exchange mechanism often involves the protons of surface phosphate groups, which can be replaced by other cations from a solution. nih.govtandfonline.comchemicalpapers.com The nature of the exchangeable species can be influenced by factors such as temperature and the composition of the aqueous solution. rsc.org
Research has shown that this compound gels act as polyfunctional cation-exchangers, with exchangeable hydrogen ions originating from the dissociation of phosphate groups. chemicalpapers.com The affinity of this compound for different divalent metal ions has been investigated, revealing a high selectivity for lead ions. The observed order of sorption capacity is Pb²⁺ > Cu²⁺ > Cd²⁺ > Ni²⁺. nih.govtandfonline.com The primary mechanism for this uptake is the exchange between surface protons and the Pb²⁺ ions in the solution. nih.govtandfonline.com
Temperature plays a critical role in the ion exchange behavior. At 0°C, studies have demonstrated that in solutions containing both chromic and phosphate ions, the hexaquochromic ion ([Cr(H₂O)₆]³⁺) is the sole species adsorbed by a cation-exchanger, while phosphate ions are adsorbed by an anion-exchanger. rsc.org However, at a higher temperature of 40°C, the system becomes more complex, with the adsorption of both anionic complexes, believed to be [Cr(PO₄)₂,aq.]³⁻, and cationic complexes, likely [Cr(HPO₄),aq.]⁺, being observed. rsc.org
Table 1: Ion Exchange Characteristics of this compound
| Exchanging Material | Target Ion(s) | Observed Selectivity / Adsorbed Species | Investigated Conditions | Proposed Mechanism | Reference(s) |
| This compound | Divalent Cations | Pb²⁺ > Cu²⁺ > Cd²⁺ > Ni²⁺ | Aqueous solutions | Exchange between surface protons and metal cations | nih.gov, tandfonline.com |
| This compound System | Chromic/Phosphate Species | Cation-exchanger: [Cr(H₂O)₆]³⁺; Anion-exchanger: Phosphate ions | 0°C | Adsorption of distinct cationic and anionic species | rsc.org |
| This compound System | Chromic/Phosphate Species | Anionic complexes: [Cr(PO₄)₂,aq.]³⁻; Cationic complexes: [Cr(HPO₄),aq.]⁺ | 40°C | Adsorption of complex phosphatochromic ions | rsc.org |
| This compound Gel | Cations | General Cation Exchange | Not specified | Dissociation of phosphate groups providing exchangeable H⁺ ions | chemicalpapers.com |
Thermal Decomposition Pathways of this compound Precursors
The synthesis of various forms of this compound often involves the thermal decomposition of specific precursor compounds. The pathway of decomposition, including intermediate products and final phase, is highly dependent on the starting material, temperature, and heating rate.
One common precursor is chromium orthophosphate hexahydrate (CrPO₄·6H₂O). Upon heating, it undergoes dehydration and breakdown of its crystal structure at approximately 130°C, forming an amorphous material. nist.gov This amorphous phase can then recrystallize at much higher temperatures. If the original hexahydrate is coarse and unstrained, it recrystallizes into an unstable β-CrPO₄ form at about 1,014°C. In contrast, if the starting material is ground and strained, it transforms into the stable α-CrPO₄ form at a lower temperature of 972°C. nist.gov
Another precursor route involves the solid-state reaction between chromium(III) oxide (Cr₂O₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄). Heating a mixture of these compounds can produce various chromium(III) phosphates, such as chromium metaphosphate (Cr(PO₃)₃), chromium pyrophosphate (Cr₄(P₂O₇)₃), and chromium orthophosphate (CrPO₄), depending on the reaction conditions. researchgate.netakjournals.com For instance, anhydrous amorphous CrPO₄ is prepared by heating a pelletized mixture of Cr₂O₃ and (NH₄)₂HPO₄ through a sequence of increasing temperatures from 400°C to 850°C to drive off ammonia (B1221849) and water. wikipedia.org
Hydrated chromium diphosphate (B83284) (Cr₄(P₂O₇)₃·28H₂O) also serves as a precursor. Its thermal analysis shows a multi-step dehydration process up to 600°C. The resulting anhydrous chromium pyrophosphate (Cr₄(P₂O₇)₃) is thermally stable up to its melting point of 1050°C. biointerfaceresearch.com The thermal decomposition of Cr₄(P₂O₇)₃ itself occurs in two stages, starting at 1400°C, to first form CrPO₄ and then Cr₂O₃ at 1450°C. akjournals.com
Other precursors include chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), which decomposes in three steps between 48°C and 475°C to ultimately yield chromium(III) oxide (Cr₂O₃). rroij.com Similarly, ammonium (B1175870) fluorinated phosphate compounds like NH₄Fe₁₋ₓCrₓPO₄F can be thermally decomposed to produce chromium-doped iron phosphates. rsc.org
Table 2: Thermal Decomposition of this compound Precursors
| Precursor Compound | Decomposition Temperature(s) | Intermediate Product(s) | Final Product(s) | Reference(s) |
| Chromium Orthophosphate Hexahydrate (CrPO₄·6H₂O) | ~130°C | Amorphous CrPO₄ | α-CrPO₄ (at 972°C, strained) or β-CrPO₄ (at 1014°C, unstrained) | nist.gov |
| Chromium(III) Oxide (Cr₂O₃) + Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | 400°C - 850°C | --- | Amorphous CrPO₄ | wikipedia.org |
| Hydrated Chromium Diphosphate (Cr₄(P₂O₇)₃·28H₂O) | Up to 600°C | Partially dehydrated forms | Anhydrous Cr₄(P₂O₇)₃ | biointerfaceresearch.com |
| Chromium Pyrophosphate (Cr₄(P₂O₇)₃) | 1400°C - 1450°C | CrPO₄ | Cr₂O₃ | akjournals.com |
| Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O) | 48°C - 475°C | Various hydrated/oxide forms | Cr₂O₃ | rroij.com |
| Ammonium Iron Chromium Fluoride Phosphate (NH₄Fe₁₋ₓCrₓPO₄F) | Not specified | --- | α-Fe₁₋ₓCrₓPO₄ | rsc.org |
Advanced Applications of Chromic Phosphate in Materials Science and Engineering Research
Research on Chromic Phosphate (B84403) in Adsorption and Separation Technologies
The distinct surface chemistry of chromic phosphate makes it a candidate for technologies aimed at environmental remediation and chemical purification. Researchers are investigating its ability to bind with and separate specific chemical species from complex mixtures.
Adsorption Mechanisms of Specific Species on this compound
The efficacy of this compound as an adsorbent is rooted in its surface properties and its interaction with various pollutants. Studies have shown that materials based on chromium and phosphate can effectively remove contaminants from aqueous solutions through several key mechanisms.
The primary mechanisms governing the adsorption of heavy metals onto phosphate-based materials are mineral precipitation, ion exchange, surface complexation, and electrostatic interactions. imt.siruc.dk For instance, research on the adsorption of trivalent chromium (Cr(III)) onto iron phosphate indicates a strong, structure-dependent chemical interaction. mdpi.com The process involves the diazene (B1210634) and methoxy (B1213986) groups of the adsorbent, suggesting that adsorption occurs not just on the surface but also within the pores of the material, leading to a high affinity for Cr(III). mdpi.com
In the case of heavy metal cations, the adsorption process is significantly influenced by pH. As the pH of the solution changes, so does the surface charge of the adsorbent and the speciation of the metal ions. chinesechemsoc.org Generally, for cationic heavy metals, a decrease in pH can lead to easier desorption as protons compete for active binding sites on the adsorbent surface. chinesechemsoc.org The adsorption of Cr(III) has been shown to be optimal at a pH of 5.5, with mechanisms attributed to electrostatic attraction and surface complexation. dtic.mil
Furthermore, chromium-based metal-organic frameworks (MOFs) have demonstrated ultra-high adsorption capacities for organic dyes like Rhodamine B. mdpi.com The mechanism in these cases involves electrostatic and π–π interactions between the pollutant ions and the functional groups within the MOF structure. mdpi.com Similarly, phosphoric acid-treated biochar has shown high adsorption capacity for both Cr(VI) and organic pollutants like bisphenol A (BPA), primarily through chemical complexation for Cr(VI) and π-π interactions for the organic molecules. researchgate.net
The table below summarizes the adsorption capacities of various chromium and phosphate-related materials for different pollutants, illustrating the effectiveness of these mechanisms.
| Adsorbent Material | Pollutant | Maximum Adsorption Capacity (mg/g) | Governing Mechanism(s) |
|---|---|---|---|
| H3PO4-treated biochar | Cr(VI) | 116.28 | Chemical complexation researchgate.net |
| H3PO4-treated biochar | Bisphenol A (BPA) | 476.19 | π-π interaction, H-bonding researchgate.net |
| Hydrothermally carbonized steel slag (HCSS) | Hg(II) | 283.24 | Coprecipitation, Ion-exchange, Electrostatic attraction nih.gov |
| Hydrothermally carbonized steel slag (HCSS) | Cr(VI) | 323.16 | Chemical reduction, Coprecipitation, Ion-exchange nih.gov |
| Passion fruit peel | Cr(III) | 85.1 | Adsorption nih.gov |
| Passion fruit peel | Pb(II) | 151.6 | Adsorption nih.gov |
| Fe(III)–Chitosan Microbeads | Cr(VI) | 34.15 | Adsorption rsc.org |
| Fe(III)–Chitosan Microbeads | Phosphate | 32.27 | Adsorption rsc.org |
Selective Separation Applications of this compound
The ion-exchange properties of this compound are being explored for the selective separation of ions from solutions. Research dating back to the 1960s identified that solid phases of chromium(III) phosphate exhibit cation-exchange capabilities. rsc.org This property is crucial for separating different charged species. For example, the distinct charges of various chromium(III) aqua-chloro complexes allow for their separation using ion-exchange chromatography. ruc.dk
More recent studies have focused on developing specialized ion exchangers for targeted separations. A surface-active ion exchanger, Triton X-100 cerium(IV) phosphate, has been synthesized for the separation of Cr(III) from Cr(VI). iaea.org Similarly, ion-exchange chromatography is a recognized method for separating chromium from diverse matrices before determination. academicjournals.org The separation of anions like sulfate (B86663) and phosphate is also a significant area of research, with some methods able to overcome the typical challenges associated with their high hydration energies. nih.govrsc.org
Hybrid methods are also being developed. An electrobaromembrane (EBM) method has been tested for the selective separation of chloride and dihydrogen phosphate anions, which are often present together in industrial wastewater. mdpi.com This technique leverages differences in ion mobility under an electric field to achieve separation. mdpi.com While not using this compound directly as the membrane, this research highlights the importance of selective ion separation technologies where this compound could potentially play a role as a selective material in the future.
Research on this compound in Energy Storage and Conversion Devices
The electrochemical properties of chromium- and phosphate-containing materials are paving the way for their use in next-generation energy technologies, including high-performance batteries and fuel cells.
Supercapacitors and Battery Electrode Materials Based on this compound
Transition metal phosphates are gaining attention as promising electrode materials for supercapacitors and batteries due to their versatile electrochemical behavior and structural stability. medwinpublishers.com While research on pure this compound is still emerging, studies on related chromium-containing phosphate and oxide materials demonstrate significant potential.
In the realm of supercapacitors, materials incorporating chromium have shown enhanced performance. For example, chromium oxide (Cr2O3) is considered a promising cathode material due to its fast redox kinetics and high electrochemical stability, with some prepared forms yielding a specific capacitance of 68 F/g. researchgate.net Bimetallic materials like CoCr2O4 nanowires have exhibited an exceptionally high specific capacitance of 2951 F g⁻¹ at a current density of 1 A g⁻¹, along with excellent cycling stability, retaining about 97% of capacitance after 10,000 cycles. acs.org This superior performance is attributed to the synergistic effects between the cobalt and chromium oxides. acs.org Similarly, nanocomposites of chromium oxide with single-wall carbon nanotubes have achieved a specific capacitance of around 60 F/g with very rapid charge propagation. researchgate.net
For battery applications, chromium-containing polyanionic compounds are being investigated as cathode materials for sodium-ion batteries (SIBs). rsc.org The Cr³⁺/Cr⁴⁺ redox couple is electrochemically active and can enhance the working voltage of the cathode material. rsc.org In the field of lithium-ion batteries (LIBs), chromium tetraphosphide (CrP4) has been introduced as a high-performance anode material. rsc.org Nanopowder of CrP4 demonstrated high initial discharge and charge capacities of 1776 and 1540 mAh g⁻¹ for LIBs, respectively. rsc.org A CrP4/carbon nanocomposite improved cyclability, delivering a specific capacity of 860 mAh g⁻¹ after 100 cycles at a high current density of 1000 mA g⁻¹. rsc.org
The table below presents performance data for various chromium-containing materials in energy storage applications.
| Electrode Material | Application | Key Performance Metric | Value |
|---|---|---|---|
| CrP4/Carbon nanocomposite | Li-ion Battery Anode | Specific Capacity (after 100 cycles) | 860 mAh g⁻¹ @ 1000 mA g⁻¹ rsc.org |
| CrP4/Carbon nanocomposite | Na-ion Battery Anode | Specific Capacity (after 100 cycles) | 369 mAh g⁻¹ @ 500 mA g⁻¹ rsc.org |
| CoCr2O4 Nanowires | Supercapacitor Cathode | Specific Capacitance | 2951 F g⁻¹ @ 1 A g⁻¹ acs.org |
| CoCr2O4 Nanowires | Supercapacitor Cathode | Capacitance Retention (10,000 cycles) | ~97% acs.org |
| Chromium Oxide/SWCNT | Supercapacitor Electrode | Specific Capacitance | ~60 F g⁻¹ researchgate.net |
| NiCo(PO4)3/Graphene Foam | Hybrid Supercapacitor | Energy Density | 34.8 Wh kg⁻¹ @ 0.5 A g⁻¹ emerald.com |
Fuel Cell Components and Catalysts Incorporating this compound
In the domain of fuel cells, particularly phosphoric acid fuel cells (PAFCs), chromium plays a crucial role in enhancing catalyst performance and durability. The presence of phosphate anions from the electrolyte can "poison" platinum (Pt) catalysts by blocking active sites. mdpi.comresearchgate.net Research has shown that alloying platinum with chromium can mitigate this poisoning effect and improve the kinetics of the oxygen reduction reaction (ORR). mdpi.comgoogle.com Ternary alloy catalysts of platinum, cobalt, and chromium have demonstrated a catalytic activity for oxygen reduction more than two and a half times that of unalloyed platinum catalysts. upc.edu
Beyond alloying, chromium compounds themselves are being investigated as catalysts. Chromium phosphide (B1233454) (CrP) nanocrystals have shown remarkable activity for the ORR in alkaline media, with performance comparable to commercial Pt/C catalysts but with much higher stability and methanol (B129727) tolerance. rsc.org Similarly, chromium nitride (CrN) nanoparticles encapsulated in carbon have demonstrated excellent ORR activity and stability when used as a cathode material in proton-exchange membrane fuel cells (PEMFCs). chinesechemsoc.org These materials represent a promising path toward developing low-cost, highly active, and durable PGM-free catalysts for fuel cells. chinesechemsoc.orggrandviewresearch.com
Research on this compound as a Component in Functional Coatings
This compound is a key ingredient in the formulation of functional coatings, prized for its contribution to corrosion resistance, durability, and pigmentation. snsinsider.com The market for this compound is driven by the increasing demand for high-performance, corrosion-resistant coatings in major industries such as automotive, aerospace, and construction. snsinsider.comdataintelo.commdpi.com
Its primary role is as a corrosion inhibitor and a pigment. snsinsider.com Phosphate conversion coatings are a common surface treatment for steel parts, creating a crystalline layer of metal phosphates that improves corrosion resistance and provides an excellent foundation for subsequent painting. dtic.mil While manganese and zinc phosphates are common, chromic acid or chromium compounds have traditionally been used as a final sealing rinse to significantly enhance the corrosion protection of these coatings. dtic.mil
In architectural coatings, which constitute a major application segment, this compound is used to create durable and high-adhesion paints for various surfaces. dataintelo.com Its ability to provide superior corrosion protection is linked to its comparatively high molecular weight and performance. snsinsider.com
Research into advanced composite coatings highlights the synergistic effects that can be achieved. For example, phosphate-based composite lubricating coatings, sometimes incorporating other materials like graphite (B72142) and molybdenum disulfide, are being developed for high-temperature applications. These coatings can form robust, dense network structures at elevated temperatures, providing effective protection and lubrication. In one study, a phosphate-based composite coating achieved a low friction coefficient of 0.12 at room temperature and maintained effective protection for 40 minutes at 500°C. The development of composite coatings that combine the barrier effect of a matrix with the active corrosion inhibition of pigments like phosphates demonstrates a path to enhanced protective performance. emerald.com
Research on this compound in Ceramic and Glass Systems
This compound (CrPO₄) and its precursors, such as chromium oxide (Cr₂O₃), are significant components in the research and development of specialized ceramic and glass systems. Their incorporation is primarily aimed at enhancing chemical durability, modifying structural properties, and imparting specific thermal and optical characteristics. Research has explored various phosphate-based glass compositions, revealing the multifaceted role of chromium.
In lead-phosphate glass systems, the addition of chromium oxide has been systematically studied. For instance, investigations into the xCr₂O₃-(45-x)PbO-55P₂O₅ (mol%) series showed that the chemical durability of the glass is not linear with the chromium content. A maximum chemical durability was observed at a concentration of 2 mol% Cr₂O₃ when immersed in distilled water at 90°C. scirp.org This enhanced durability is attributed to the reinforcement of the metal-oxygen-phosphorus (Cr-O-P) bonds. scirp.org Analysis of these glasses indicates that at this optimal concentration, the structure is predominated by metaphosphate or cyclic metaphosphate groups, with some orthophosphate traces. scirp.org Beyond this concentration, the proportion of orthophosphate phases increases, which is correlated with a decrease in chemical durability. scirp.org
Another significant area of research is in iron-phosphate glasses, which are noted for their potential in vitrifying nuclear waste due to their excellent chemical durability. scirp.org The introduction of chromium into sodium-iron-phosphate glass systems, such as the 10Na₂O-30Fe₂O₃-5Cr₂O₃-55P₂O₅ composition, has been shown to further improve corrosion resistance. scirp.orgresearchgate.net The enhanced durability in these systems is attributed to the formation of strong P-O-Cr and P-O-Fe bonds, which replace the more hydrolytically susceptible P-O-P bonds. scirp.org The presence of P-O-Cr bonds is believed to play a similar role to P-O-Fe bonds in making the glass more resistant to hydration. scirp.org
Beyond waste vitrification, this compound is utilized as a pigment in ceramic glazes. samaterials.com The inherent color of chromium compounds imparts a stable green hue to the final product. samaterials.comamericanelements.com Furthermore, research into the electrical properties of phosphate glasses has shown that doping with transition metal oxides, including Cr₂O₃, influences the electrical conductivity and thermoelectric power, suggesting potential applications in electronic components. tandfonline.com The addition of alumina (B75360) to phosphate glasses is a common strategy to overcome their typically poor chemical resistivity. researchgate.net
Table 1: Research Findings on this compound in Glass Systems
| Glass System Composition (mol%) | Key Research Finding | Reference |
|---|---|---|
| xCr₂O₃-(45-x)PbO-55P₂O₅ (for x=2) | Achieved maximum chemical durability in distilled water at 90°C. The structure shows a predominance of metaphosphate groups and reinforcement of Cr-O-P bonds. | scirp.org |
| 10Na₂O-30Fe₂O₃-5Cr₂O₃-55P₂O₅ | Improved chemical durability compared to standard iron-phosphate glasses due to the formation of P-O-Cr bonds, making it suitable for nuclear waste immobilization. | scirp.orgresearchgate.net |
| 50Pb₃O₄–50P₂O₅ doped with Cr₂O₃ | The addition of chromium oxide was found to alter the electrical transport properties, including AC conductivity and thermoelectric power. | tandfonline.com |
| General Phosphate Glasses | Used as a pigment to create green-colored ceramic glazes. | samaterials.com |
Research on this compound in Advanced Composite Materials
In the field of advanced composite materials, this compound plays a crucial role, particularly in enhancing the high-temperature performance and functionality of ceramic matrix composites (CMCs). Its application is often as a phase formed in-situ from chromium-containing precursors added to the matrix.
A primary area of research is in fiber-reinforced aluminum phosphate bonded composites, which are valued in the aerospace industry for their potential as lightweight structural materials at elevated temperatures. google.comgoogle.com The addition of chromic acid (CrO₃) or other soluble chromium compounds to an aluminum phosphate matrix has been shown to significantly increase the hot strength and extend the maximum use temperature of the composite to approximately 1370°C. google.comgoogle.com This enhancement is linked to the formation of a chromium phosphate phase within the matrix. google.com The presence of chromium in the Al₂O₃-Cr₂O₃-P₂O₅ system leads to a higher temperature retention of the amorphous bonding phase, which is critical for maintaining structural integrity at high temperatures. google.com For example, a slurry containing alumina, chromic acid, and monoaluminum phosphate (MAP) has been successfully used to infiltrate SiC fiber substrates to create these high-strength composites. google.com
Chromium oxide is also researched as a modifier for phosphate-based adhesives used in bonding ceramic components. Studies have shown that adding chromium oxide to an aluminum dihydrogen phosphate adhesive can optimize the curing process and significantly improve bonding strength at room temperature. mater-rep.com For instance, research indicates an optimal addition of 8% chromium oxide as a modifier in the base liquid, which, when combined with a curing agent, can yield a notable increase in the final bond strength of the adhesive on ceramic materials. mater-rep.com
Another specialized application is in the creation of laminated structures for noise and vibration damping. wikipedia.orgsamaterials.com Pretreatment of materials with a chromium (III) phosphate-silicate solution can create a laminated composite structure that is effective in dampening vibrations, particularly in applications such as electric motors. wikipedia.orgsamaterials.com This leverages the specific physical properties of the resulting phosphate-silicate layer. The development of such functional composites highlights the versatility of this compound beyond simple structural reinforcement.
Table 2: Research Findings on this compound in Advanced Composites | Composite System | Role of Chromium Phosphate | Key Research Finding | Reference | | :--- | :--- | :--- | | Fiber-reinforced aluminum phosphate matrix composite | High-temperature strength enhancer | Addition of chromic acid results in the formation of a chromium phosphate phase, enhancing the composite's thermal stability up to ~1370°C. | google.comgoogle.com | | Phosphate adhesives for ceramics | Bonding strength modifier | An 8% addition of chromium oxide modifier to an aluminum dihydrogen phosphate adhesive resulted in optimal bonding strength. | mater-rep.com | | Laminated structures (e.g., for motors) | Vibration and noise damping layer | Pretreatment with a chromium (III) phosphate-silicate formulation creates a laminated structure that effectively dampens vibrations. | wikipedia.orgsamaterials.com | | Ceramic Matrix Composites (CMCs) | Matrix component | Ceramic composites containing chromium oxide have been investigated for biomedical applications such as hip implants. | irjmets.com |
Theoretical and Computational Studies of Chromic Phosphate
Density Functional Theory (DFT) Calculations for Chromic Phosphate (B84403) Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the fundamental properties of materials like chromic phosphate.
DFT calculations have been instrumental in determining the electronic band structure of phosphate-based materials. nih.govrsc.org These calculations can predict whether a material behaves as a conductor, semiconductor, or insulator by calculating its band gap. For instance, in transition metal phosphates, DFT can elucidate the roles of both the transition metal and the phosphate groups in defining the valence and conduction bands. rsc.org The accuracy of these predictions is highly dependent on the chosen functional, with methods like GGA+U and HSE06 often employed to better account for electron correlation in materials with d-orbitals, such as those containing chromium. rsc.org
Table 7.1.1: Representative DFT Functionals and Their Applications in Phosphate Systems
| DFT Functional/Method | Key Features & Applications in Phosphate Studies |
| GGA (Generalized Gradient Approximation) | A common functional for geometry optimization and basic electronic structure. Often a starting point for more complex calculations. rsc.org |
| GGA+U | Incorporates a Hubbard U term to correct for on-site Coulomb repulsion of localized d-electrons (like in Cr). Crucial for accurately predicting band gaps in transition metal phosphates. rsc.org |
| HSE06 (Heyd-Scuseria-Ernzerhof) | A hybrid functional that mixes a portion of exact Hartree-Fock exchange with a GGA functional, often providing more accurate band gaps than standard GGA or GGA+U. rsc.org |
| VASP (Vienna Ab initio Simulation Package) | A widely used software package for performing DFT calculations, utilizing a plane-wave basis set. rsc.org |
This table is generated based on common practices in computational materials science and findings from related studies.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. epfl.ch MD simulations allow researchers to study the time-dependent behavior of a system, providing a microscopic view of processes like diffusion, phase transitions, and structural changes. epfl.chnih.gov
For this compound, MD simulations can be used to understand its behavior in different environments, such as in aqueous solutions or as part of a composite material. researcher.life These simulations model the interactions between CrPO₄ and surrounding molecules (e.g., water) over time, revealing details about solvation, ion transport, and the formation of surface layers. nih.govmdpi.com For example, MD can simulate the diffusion of ions near a phosphate surface, which is critical for understanding its performance in applications like batteries or as a corrosion inhibitor. rsc.org
The accuracy of MD simulations depends heavily on the force field, a set of parameters that defines the potential energy of the system. For complex systems like this compound, developing an accurate force field is a significant challenge. ReaxFF, a reactive force field, is particularly useful for modeling chemical reactions and bond breaking/formation during a simulation. rsc.org
Table 7.2.1: Applications of Molecular Dynamics Simulations for Phosphate Systems
| Simulation Type | Information Gained | Relevance to this compound |
| Classical MD | Structural dynamics, diffusion coefficients, radial distribution functions, conformational changes. nih.govtandfonline.com | Understanding structural stability, ion mobility in hydrated forms, and interaction with polymers or other materials. researcher.life |
| Ab Initio MD (AIMD) | Electronic structure evolution over time, reaction pathways, bond formation/breaking. | Investigating chemical reactions at surfaces or in solution at a quantum mechanical level. |
| Steered MD (SMD) | Free energy profiles of ion transport, binding affinities. pnas.org | Quantifying the energy barriers for ion movement through or on this compound structures. |
This table is compiled from general knowledge of MD simulation techniques and specific studies on phosphate materials.
Computational Modeling of this compound Surface Reactions
The surface of this compound is where it interacts with its environment, making the study of its surface reactions critical for applications in catalysis, corrosion protection, and biocompatibility. aston.ac.ukresearchgate.net Computational modeling provides a molecular-level understanding of these complex processes.
DFT calculations are frequently used to model the adsorption of molecules onto CrPO₄ surfaces. By calculating the adsorption energy, researchers can predict how strongly different chemical species will bind to the surface. rsc.org This is essential for understanding catalytic mechanisms or the initial stages of corrosion inhibition. For instance, studies on related iron phosphates have used DFT to model the binding of phosphate to iron hydroxide (B78521) surfaces, identifying different surface complexes (e.g., monodentate, bidentate) that form depending on pH. researchgate.net Such insights are directly transferable to understanding how this compound interacts with metal surfaces in the presence of water.
Reactive force field (ReaxFF) based MD simulations can model the dynamic processes of surface reactions, including the decomposition of molecules on the surface and the formation of tribofilms. rsc.org For example, simulations of tricresyl phosphate on iron oxide surfaces have shown the formation of polyphosphate chains, a process relevant to the function of anti-wear additives. rsc.org Similar studies on this compound could elucidate its role in forming protective layers on metal alloys. whiterose.ac.uk
Table 7.3.1: Computational Methods for Studying Surface Reactions
| Computational Method | Key Insights Provided | Example Application for CrPO₄ |
| DFT Cluster Models | Adsorption energies, vibrational frequencies of adsorbates, reaction pathways for small molecules. researchgate.net | Determining the preferred binding sites for water or organic inhibitors on the CrPO₄ surface. |
| DFT Slab Models | Electronic structure of surfaces, surface energy, work function, detailed reaction mechanisms. | Modeling the catalytic activity of a CrPO₄ surface for a specific chemical transformation. |
| Reactive MD (ReaxFF) | Large-scale simulation of chemical reactions, film formation, mechanochemical decomposition. rsc.org | Simulating the formation of a protective this compound layer on a steel surface under shear stress. |
| Surface Complexation Models (SCM) | Predicting surface charge and adsorption as a function of pH and solution composition. acs.org | Modeling the uptake of ions from solution onto a CrPO₄ surface in an environmental context. |
This table synthesizes information from studies on phosphate surface chemistry and general computational chemistry practices.
Prediction of Novel this compound Phases and Properties
Computational methods are increasingly used to predict the existence of new crystalline forms (polymorphs) of materials before they are synthesized in the lab. nih.govbjbms.org Crystal Structure Prediction (CSP) techniques systematically explore possible packing arrangements of molecules or ions to find thermodynamically stable structures.
For this compound, CSP could predict novel polymorphs with potentially enhanced properties, such as improved catalytic activity or different electronic characteristics. The α-CrPO₄ structure is a known archetype for a range of compounds with interesting properties, and computational screening could identify new derivatives. mdpi.com The prediction process typically involves generating a multitude of candidate crystal structures and then using DFT to calculate their lattice energies. nih.gov The structures with the lowest energies are considered the most likely to be experimentally achievable.
Beyond just finding new phases, computational tools can predict their properties. Once a stable crystal structure is predicted, DFT can be used to calculate its electronic band structure, mechanical properties (like bulk modulus), and vibrational spectra (Raman, IR), guiding experimental efforts for synthesis and characterization. mdpi.comnih.gov Theoretical predictions have successfully guided the discovery of new phases in related vanadate (B1173111) systems, a strategy that holds promise for phosphates as well. arxiv.org
Table 7.4.1: Methodologies for Predicting Novel Phases and Properties
| Technique | Purpose | Predicted Properties for CrPO₄ |
| Crystal Structure Prediction (CSP) | Generates and ranks potential crystal structures based on energy. bjbms.orgnih.gov | New, thermodynamically plausible polymorphs of CrPO₄. |
| DFT Energy Calculations | Calculates the lattice energy to determine the relative stability of predicted polymorphs. nih.gov | A stability ranking of potential new CrPO₄ phases. |
| DFT Property Calculations | Computes physical and chemical properties of a given crystal structure. mdpi.com | Band gap, density of states, elastic constants, magnetic ordering. |
| Phonon Calculations | Determines the vibrational stability of a predicted crystal structure. | Confirmation that a predicted structure is dynamically stable (not just energetically favorable). |
This table is based on established practices in the field of computational materials prediction.
Thermodynamics and Kinetics of this compound Formation: Computational Approaches
Understanding the thermodynamics and kinetics of formation is crucial for controlling the synthesis of this compound with desired properties. Computational methods can provide fundamental data and insights into the reaction pathways.
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational thermodynamic approach for predicting phase equilibria in multi-component systems. researchgate.net By developing thermodynamic databases that describe the Gibbs free energy of each phase, CALPHAD can be used to construct phase diagrams for systems like Cr-P-O, predicting the stable phases as a function of temperature, pressure, and composition. mdpi.comcambridge.org This is invaluable for designing synthesis routes, for example, by identifying the temperature range where the desired CrPO₄ phase is stable.
DFT calculations can provide the fundamental thermodynamic data, such as the enthalpy of formation (ΔHf°), that serves as input for CALPHAD models. osti.gov DFT can also be used to investigate the reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energy barriers, which govern the reaction kinetics. nih.gov For example, DFT could be used to model the reaction of chromium ions with phosphate ions in solution to form CrPO₄ precipitates, providing insights into the nucleation and growth mechanisms. iwaponline.commdpi.com
Table 7.5.1: Computational Approaches for Thermodynamic and Kinetic Analysis
| Approach | Focus | Key Outputs for CrPO₄ Formation |
| DFT Total Energy Calculations | Thermodynamics | Enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°). osti.gov |
| CALPHAD Method | Thermodynamics | Phase diagrams, prediction of stable phases under different synthesis conditions. researchgate.net |
| Transition State Theory with DFT | Kinetics | Activation energy barriers, reaction rate constants. nih.gov |
| Kinetic Modeling | Kinetics | Simulation of reaction progress over time, prediction of product yields. iwaponline.commdpi.com |
This table outlines the primary computational methods used for thermodynamic and kinetic studies of materials formation.
Environmental Considerations and Remediation Research Involving Chromic Phosphate
Environmental Transformation and Fate of Chromic Phosphate (B84403) in Aquatic Systems
Chromic phosphate's environmental journey, particularly in water, is dictated by its chemical properties and the surrounding aquatic conditions. As an inorganic compound, its transformation and ultimate fate are influenced by factors such as pH, the presence of other ions, and biological activity.
Chromium(III) phosphate is notably insoluble in water. wikipedia.org This low solubility is a key factor in its environmental behavior, as it tends to exist in a solid, particulate form rather than dissolving. The solubility product constant (Ksp) for chromium(III) phosphate is exceptionally low, around 2.4 x 10⁻²³, indicating that the equilibrium concentrations of chromium(III) and phosphate ions in water are minimal. chegg.com
In aquatic ecosystems, phosphates cycle through both inorganic and organic forms. acs.org Dissolved inorganic phosphate can be taken up by aquatic plants and microorganisms, converting it into organic phosphate within their tissues. acs.org When these organisms die and decompose, the organic phosphate is converted back into inorganic forms. acs.org While this compound itself is inorganic, the broader phosphorus cycle can influence the availability of phosphate ions that might interact with chromium.
The fate of this compound is also tied to the behavior of chromium in aquatic environments. Chromium exists mainly in two oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). nih.gov Cr(III), the form found in this compound, is less toxic and less mobile than Cr(VI). nih.gov In oxic seawater, Cr(VI) is highly soluble as the chromate (B82759) ion (CrO₄²⁻), while Cr(III) is particle-reactive and tends to adsorb onto solid surfaces. frontiersin.org The transformation between these two states is a critical aspect of chromium's biogeochemical cycle. libretexts.orgresearchgate.net
The introduction of excessive phosphates into aquatic systems, often from agricultural runoff and wastewater, can lead to eutrophication. researchgate.net This over-enrichment of nutrients can cause harmful algal blooms, which, upon decomposition, deplete dissolved oxygen and create "dead zones" harmful to aquatic life. researchgate.net While this compound's low solubility limits its direct contribution to this process, the broader context of phosphate pollution is a significant environmental concern. researchgate.netresearchgate.netresearchgate.net
Sorption and Immobilization of Environmental Contaminants by this compound
This compound plays a role in environmental remediation through the sorption and immobilization of various contaminants, particularly heavy metals. This application leverages the compound's chemical properties to reduce the mobility and bioavailability of toxic substances in soil and water.
The process of immobilization involves converting contaminants from a mobile, bioavailable form to a more stable, less accessible state. plos.org Phosphate-based materials, in general, are effective for this purpose. The addition of phosphate can induce the precipitation of metal-phosphate compounds, which are often sparingly soluble. plos.orgnih.gov
Chromium(III) phosphate itself can catalyze cation exchange reactions, a process utilized in reducing metal toxicity. wikipedia.org This has been specifically applied to decrease lead concentrations in aquatic environments and drinking water. wikipedia.org The selectivity for certain divalent cations follows the order: Pb²⁺ > Cu²⁺ > Ni²⁺ ≅ Cd²⁺. wikipedia.org This preferential binding helps to sequester these harmful metals.
Research has shown that phosphate amendments can effectively immobilize heavy metals in contaminated soils. ajol.info For instance, the application of phosphate-solubilizing fungi along with a phosphate source can transform labile forms of chromium, zinc, and arsenic into more stable fractions. nih.gov One study demonstrated that after 35 days of treatment with Phanerochaete chrysosporium and hydroxyapatite, the immobilization efficiencies for labile Cr, Zn, and As increased by 53.01%, 22.43%, and 35.65%, respectively. nih.gov
The effectiveness of immobilization is influenced by environmental factors such as pH. mdpi.com An acidic environment can enhance the solubility of some heavy metals, facilitating their interaction with phosphate-based amendments. mdpi.com The mechanisms behind this immobilization can include adsorption, ion exchange, and precipitation. nih.govajol.info
Heavy Metal Immobilization Efficiency
| Heavy Metal | Immobilization Efficiency Increase (%) | Treatment | Duration (days) |
|---|---|---|---|
| Chromium (Cr) | 53.01 | Phanerochaete chrysosporium + Hydroxyapatite | 35 |
| Zinc (Zn) | 22.43 | Phanerochaete chrysosporium + Hydroxyapatite | 35 |
| Arsenic (As) | 35.65 | Phanerochaete chrysosporium + Hydroxyapatite | 35 |
| Zinc (Zn) | 27.53 | Calcium phosphate + Phosphate-solubilizing fungi | 14 |
| Chromium (Cr) | 39.83 | Calcium phosphate + Phosphate-solubilizing fungi | 14 |
| Cadmium (Cd) | 46.13 | Calcium phosphate + Phosphate-solubilizing fungi | 14 |
| Lead (Pb) | 7.60 | Calcium phosphate + Phosphate-solubilizing fungi | 14 |
| Iron (Fe) | 46.26 | Calcium phosphate + Phosphate-solubilizing fungi | 14 |
| Nickel (Ni) | 15.07 | Calcium phosphate + Phosphate-solubilizing fungi | 14 |
Role of this compound in Biogeochemical Cycles (Research Focus)
The role of this compound in biogeochemical cycles is intrinsically linked to the broader cycles of its constituent elements, chromium and phosphorus. Biogeochemical cycles describe the movement and transformation of chemical elements between living organisms and their non-living environment. lumenlearning.com
The phosphorus cycle is a critical process for all life, as phosphorus is a key component of energy-transporting molecules and for growth. hawaii.edu In marine systems, the cycle involves the transformation of phosphorus between dissolved inorganic forms, organic forms within organisms, and particulate matter. acs.org Human activities, such as the use of phosphate fertilizers, have significantly impacted the phosphorus cycle, often leading to nutrient pollution in aquatic ecosystems. researchgate.netresearchgate.net
The chromium cycle involves redox chemistry, with chromium transitioning between its trivalent (Cr(III)) and hexavalent (Cr(VI)) states. libretexts.org This transformation is influenced by environmental factors and microbial activity. libretexts.org Cr(III), the state in this compound, is generally less mobile and is considered a nutrient, while Cr(VI) is more toxic and mobile. nih.gov The internal cycling of chromium in the ocean is largely controlled by the reductive removal of Cr(VI) to Cr(III) onto particles, especially in oxygen-depleted waters. researchgate.net
Research into the biogeochemical cycling of chromium often focuses on understanding the sources, sinks, and transformation processes that control its distribution in the environment. researchgate.netgeomar.de The transport and cycling of chromium in inland waters and its eventual input into the oceans are key areas of study. researchgate.net Anthropogenic activities contribute significantly to the mobilization of chromium, with inputs to the atmosphere and inland waters that are of a similar magnitude to natural processes. researchgate.net
The interaction between the phosphorus and chromium cycles, particularly in the context of this compound, is an area of ongoing research. The formation and dissolution of this compound can act as a control on the availability of both chromium and phosphorus in certain environments. For example, in some industrial wastewater streams, the precipitation of metal phosphates is a strategy for removing both metals and phosphorus. mdpi.compca.state.mn.us The presence of other substances, such as heavy metals or organic compounds, can influence these precipitation processes. mdpi.comkosmospublishers.com
Advanced Methodologies for Environmental Detection of this compound Species
Detecting and speciating this compound and related chromium compounds in environmental samples requires sophisticated analytical techniques due to the low concentrations and the need to differentiate between various chemical forms.
Several advanced methods are employed for the speciation of chromium, which is crucial for assessing its environmental impact and toxicity. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and sensitive technique for separating and quantifying different chromium species, such as Cr(III) and Cr(VI). researchgate.netnih.govacs.org This method provides detailed information on the presence of various chromium compounds. researchgate.net
Other analytical techniques used for chromium speciation include:
Electrothermal atomic absorption spectrometry (ET-AAS) : A sensitive method often used for determining low levels of individual chromium species, sometimes requiring pre-concentration steps. pjoes.com
Capillary electrophoresis : A technique that separates ions based on their electrophoretic mobility. okayama-u.ac.jp
UV-VIS spectrophotometry : Often used with sequential injection systems or after sorption onto a substrate. okayama-u.ac.jp
Adsorptive stripping voltammetry : An electrochemical method for detecting trace levels of metals. okayama-u.ac.jp
X-ray absorption fine structure (XAFS) spectroscopy : Provides information on the local atomic environment and oxidation state of chromium. ykcs.ac.cn
Diffusive gradient in thin-films (DGT) : A passive sampling technique used to measure the labile concentrations of metals in water and soil. ykcs.ac.cn
For the analysis of phosphate, colorimetric methods are commonly used. The molybdenum blue method is a well-established technique where a molybdenum (IV) reagent reacts with phosphate in an acidic solution to form a colored complex that can be quantified spectrophotometrically. mdpi.commdpi.com However, this method can have limitations regarding reagent stability and sensitivity. mdpi.com
More advanced methods for phosphorus analysis include:
Ion chromatography (IC) : Separates ions based on their affinity for an ion-exchange resin. waterrf.org
Inductively coupled plasma with optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS) : These techniques can determine the total phosphorus concentration with high sensitivity and precision. mdpi.comwaterrf.org
The combination of these techniques allows for a comprehensive analysis of this compound and its transformation products in various environmental matrices, providing crucial data for environmental monitoring and remediation research. researchgate.netykcs.ac.cn
Analytical Techniques for Chromium and Phosphate Speciation
| Analyte | Technique | Abbreviation | Description |
|---|---|---|---|
| Chromium | High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | Separates and quantifies different chromium species with high sensitivity. researchgate.netnih.govacs.org |
| Chromium | Electrothermal Atomic Absorption Spectrometry | ET-AAS | Sensitive method for determining low levels of individual chromium species. pjoes.com |
| Chromium | X-ray Absorption Fine Structure Spectroscopy | XAFS | Provides information on the oxidation state and local atomic environment of chromium. ykcs.ac.cn |
| Chromium | Diffusive Gradient in Thin-films | DGT | Measures labile concentrations of metals in water and soil. ykcs.ac.cn |
| Phosphate | Molybdenum Blue Method | - | A colorimetric method for quantifying orthophosphate. mdpi.commdpi.com |
| Phosphate | Ion Chromatography | IC | Separates ions for quantification. waterrf.org |
| Phosphate | Inductively Coupled Plasma - Optical Emission Spectrometry/Mass Spectrometry | ICP-OES/MS | Determines total phosphorus concentration with high precision. mdpi.comwaterrf.org |
Future Directions and Emerging Research Frontiers for Chromic Phosphate
Integration of Chromic Phosphate (B84403) in Nanotechnology Research
The translation of bulk chromic phosphate into the nanoscale regime opens up a vast landscape of new properties and applications. Research is increasingly focused on the synthesis and characterization of this compound nanomaterials, such as nanoparticles, nanoflakes, and thin films, to harness their unique size-dependent effects. rsc.orgacs.orgrsc.org
Future research in this area is directed towards several key objectives:
Advanced Catalysis: Nanostructured this compound is being explored as a high-performance catalyst. americanelements.comthequantuminsider.com The high surface-area-to-volume ratio of nanoparticles can enhance catalytic activity and selectivity in organic synthesis and polymerization reactions. thequantuminsider.com
Novel Coatings and Films: Thin films and nanoparticles of this compound are being developed for advanced anti-corrosive coatings. americanelements.comthequantuminsider.com Nanotechnology allows for the creation of more uniform and durable protective layers on various metal substrates, including aluminum and zinc alloys. americanelements.comthequantuminsider.com The preparation of textured this compound films via methods like hydrolysis and polycondensation is an active area of investigation. wikipedia.org
Biomedical Innovations: this compound nanoparticles are being investigated for potential medical applications. arxiv.org Research suggests that these nanoparticles may possess anti-angiogenic properties. arxiv.org Furthermore, the development of various metal oxide and phosphate-based nanoparticles for drug delivery and medical imaging is a rapidly growing field, suggesting potential pathways for this compound nanoconstructs. acs.org Hollow-structured transition metal phosphates, for instance, are gaining interest for applications like drug delivery due to their void space and tunable compositions. researchgate.net
| Nanomaterial Type | Synthesis Approach | Potential Future Research Area | Reference |
|---|---|---|---|
| CrPO₄ Nanoparticles | Reduction of chromium(VI) oxide with hydrazine (B178648) in a phosphoric acid solution. | Targeted drug delivery, anti-angiogenic therapy research. | wikipedia.orgarxiv.org |
| Mesoporous CrPO₄ | Reduction of ammonium (B1175870) dichromate in the presence of a structure-directing agent. | High-efficiency catalysis, advanced sorbents for environmental remediation. | wikipedia.org |
| 2D Nanosheets/Nanoflakes | Self-exfoliation using phytic acid as a phosphorus source and template. | Vapor-phase oxidation catalysis, development of sensors. | acs.org |
| Uniform Nanoshells | Controlled precipitation in a tuned solvent environment. | Protective coatings for battery electrode materials, controlled-release systems. | rsc.org |
| Textured Thin Films | Hydrolysis and polycondensation at an air/liquid interface. | Advanced anti-corrosion coatings, materials for dampening vibration and noise. | americanelements.comwikipedia.org |
Exploration of Quantum Phenomena in this compound Materials
The study of quantum mechanics in condensed matter has revealed exotic material properties, and transition metal compounds are often at the forefront of this research. While the field of quantum phenomena in this compound is still nascent, preliminary findings and research on analogous materials suggest it is a frontier ripe for exploration.
The primary known quantum mechanical property of this compound is its magnetism. Neutron diffraction studies have revealed that different crystalline forms (isomorphs) of anhydrous CrPO₄ exhibit antiferromagnetic ordering at low temperatures. wikipedia.org This behavior arises from quantum mechanical interactions, specifically the magnetic superexchange between chromium ions (Cr³⁺) mediated by oxygen atoms of the phosphate groups (Cr-O-Cr linkages). wikipedia.orgnih.gov The specific magnetic structure depends on the crystal lattice, with β-CrPO₄ showing strong direct-exchange interactions due to cation-cation distances along its octahedral chains. wikipedia.org
Future research is expected to delve deeper into these properties and explore others:
Low-Dimensional Quantum Magnetism: Research on other 3d transition metal phosphates has uncovered behaviors like quasi-one-dimensional antiferromagnetism. acs.org Future studies could investigate whether nanostructuring CrPO₄ into chains or layers could induce similar low-dimensional quantum magnetic effects.
Spintronics: The manipulation of electron spin (a quantum property) is the basis of spintronics. Materials with controllable magnetic ordering, like this compound, could be investigated for their potential in future spintronic devices. Research on other phosphates has already pointed toward designing spin-exchange interactions for semiconductor spintronics. acs.org
Quantum Dots and Energy Transfer: Studies involving chromium(III) complexes and quantum dots have demonstrated photoluminescence quenching through Förster resonance energy transfer (FRET), a quantum mechanical process. unige.ch Future interdisciplinary work could explore creating hybrid systems where this compound nanoparticles interact with quantum dots for applications in sensing or light-emitting technologies.
Quantum Chemical Modeling: The complex electronic structure of molecules containing multiple chromium-chromium bonds has been described as a "grand challenge problem of small molecule quantum chemistry". acs.org Advanced computational studies are needed to accurately model the bonding and electronic properties of this compound, which could predict novel quantum behaviors. rsc.org
This frontier represents a shift from observing bulk properties to understanding and manipulating the quantum interactions within this compound to design materials with fundamentally new electronic and magnetic functions.
Multi-Scale Modeling and Characterization Integration in this compound Research
To accelerate the discovery and optimization of this compound materials, future research will increasingly rely on the integration of multi-scale computational modeling with advanced experimental characterization. This approach creates a "digital twin" of the material, allowing for the prediction of properties and the guidance of synthesis efforts, from the atomic to the macroscopic level. rsc.org
A multi-scale modeling framework for this compound would bridge several levels of theory and simulation:
Quantum Mechanical (Atomistic) Scale: Using first-principles methods like Density Functional Theory (DFT), researchers can investigate the fundamental electronic structure, bonding, and magnetic properties of CrPO₄. acs.org This scale is crucial for understanding the origins of its catalytic activity and for predicting the effects of doping or defects on its properties. nih.gov
Molecular/Mesoscale: At this level, models like molecular dynamics (MD) and Monte Carlo simulations can predict the morphology of nanoparticles, the structure of amorphous phases, and the interactions at interfaces, such as between a CrPO₄ coating and a metal substrate. nih.govresearchgate.net This is essential for designing materials for applications like corrosion resistance and catalysis. nih.gov
Continuum/System Scale: System-level models can simulate the performance of a device or process incorporating this compound, such as the efficiency of a catalytic reactor or the long-term stability of a protective coating. news-medical.net These models are informed by parameters derived from lower-scale simulations and experimental data.
The synergy between modeling and experimentation is critical. High-resolution characterization techniques provide the structural and chemical data needed to validate and refine the computational models, which in turn can predict the outcomes of new synthesis strategies.
| Modeling Scale | Computational Methods | Research Questions for this compound | Reference |
|---|---|---|---|
| Quantum/Atomistic | Density Functional Theory (DFT), Quantum Chemistry (e.g., CASPT2) | Electronic band structure, magnetic ordering, reaction mechanisms at active sites, bond energies. | acs.orgrsc.orgnih.gov |
| Molecular/Mesoscale | Molecular Dynamics (MD), Monte Carlo (MC), Force-Field Methods | Nanoparticle morphology, ion exchange dynamics, interaction with solvents, structure of amorphous phases. | nih.govresearchgate.net |
| Continuum/System | Finite Element Method (FEM), System Dynamics Modeling | Stress/strain in coatings, performance of a battery with a CrPO₄-coated electrode, efficiency of a bioremediation system. | rsc.orgnews-medical.net |
Sustainable Synthesis and Circular Economy Approaches for this compound
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the circular economy. For this compound, this involves developing synthesis routes that are more environmentally benign and exploring the use of waste streams as raw materials.
Green Synthesis Routes: Traditional synthesis methods for metal compounds can be energy-intensive and use hazardous reagents. acs.org Emerging research focuses on "green synthesis," which utilizes biological materials as reducing and capping agents. Plant extracts, for example, contain phytochemicals that can facilitate the formation of nanoparticles under milder conditions. rsc.org While much of this research has focused on chromium oxide nanoparticles, the principles are directly transferable to this compound. nih.govunige.ch Such methods can reduce reliance on harsh chemicals and lower the energy costs of production.
Circular Economy Approaches: A key tenet of the circular economy is the valorization of waste. Phosphorus, a critical and finite resource, is often lost in wastewater streams. Future research will likely explore the integration of phosphorus recovery from municipal or industrial wastewater into the synthesis of this compound. Technologies are being developed to precipitate phosphate from wastewater as products like struvite or calcium phosphate, which could then serve as a sustainable phosphorus source for producing this compound and other phosphate compounds.
| Approach | Key Principles | Potential Benefits for this compound Production | Reference |
|---|---|---|---|
| Green Synthesis | Use of plant extracts or microorganisms as reducing/capping agents; milder reaction conditions. | Reduced energy consumption; avoidance of toxic reagents and byproducts; control over nanoparticle size and shape. | nih.govrsc.org |
| Circular Economy (Phosphorus Recycling) | Recovering phosphorus from wastewater, agricultural runoff, or industrial effluent. | Reduces mining of phosphate rock; lowers the environmental impact of wastewater; creates a sustainable supply chain. | |
| Process Optimization | Developing methods that generate fewer byproducts and allow for easier product separation and drying. | Higher product purity; lower production costs; reduced dust and waste generation. |
Uncharted Applications and Interdisciplinary Research Opportunities for this compound
Beyond refining its current uses, the future of this compound research lies in exploring uncharted applications and fostering interdisciplinary collaborations. The unique combination of properties—catalytic activity, corrosion resistance, and the potential for radiolabeling—makes it a versatile platform for innovation.
Advanced Sensors: The ion exchange properties of this compound, where it shows selectivity for certain metal cations, could be harnessed to develop chemical sensors. wikipedia.org Research could focus on embedding this compound nanoparticles into electrode matrices to detect heavy metal contaminants like lead or copper in water. wikipedia.org
Synergistic Catalysis: Combining this compound with other materials could lead to catalysts with enhanced performance. For example, creating composites of this compound and aluminum phosphate is known to be effective for the alkylation of aromatic hydrocarbons. americanelements.comthequantuminsider.com Future work could explore composites with other metal oxides or carbon-based materials to catalyze a wider range of chemical transformations.
Next-Generation Radiopharmaceuticals: The use of Phosphorus-32 (³²P) colloidal this compound has a long history in intracavitary radiotherapy. wikipedia.orgacs.org Future research could focus on innovating the formulation of these colloids, perhaps by creating nanoparticles with enhanced targeting capabilities or by combining ³²P therapy with other treatment modalities like external radiotherapy for a synergistic effect. wikipedia.org
Environmental Remediation: this compound's ability to catalyze ion exchange and its potential formulation into sorbent materials make it a candidate for environmental cleanup. wikipedia.org Research could focus on developing this compound-based systems for removing heavy metal toxins from contaminated water or soil. nih.gov The simultaneous removal of multiple pollutants, such as chromium(VI) and phosphate, using composite materials is an active area of research where this compound could play a role.
Energy Storage: While not a traditional application, transition metal phosphates are being heavily investigated as electrode materials for batteries and supercapacitors. rsc.org The ability to create uniform nanoshells of metal phosphates on other materials has shown promise for improving the cycling stability of high-voltage cathodes in lithium-ion batteries. rsc.org Interdisciplinary research between materials chemists and electrochemists could explore the potential of this compound, either as a primary material or as a functional coating, in next-generation energy storage devices.
The continued exploration of this compound, driven by interdisciplinary collaboration, promises to expand its technological relevance far beyond its current applications.
Q & A
Q. What are the standard methods for synthesizing chromic phosphate, and how is purity validated?
this compound is typically synthesized via precipitation by reacting chromium(III) salts with alkali phosphates under controlled pH conditions . For example, adding sodium phosphate to chromium chloride yields a green precipitate, which is washed and dried. Purity validation involves techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify chromium and phosphate ratios, complemented by X-ray diffraction (XRD) to confirm crystallinity. Colorimetric assays (e.g., ammonium molybdate/vanadate tests) detect residual unreacted phosphate ions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key methods include:
- Ion chromatography (IC): Resolves phosphate speciation and detects contaminants like hexavalent chromium .
- Thermogravimetric analysis (TGA): Assesses thermal stability by measuring mass loss during heating.
- UV-Vis spectroscopy: Identifies electronic transitions in this compound complexes, particularly in colloidal suspensions .
- FTIR spectroscopy: Confirms phosphate group vibrations (e.g., P-O stretching at ~1000 cm<sup>-1</sup>) and Cr-O bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cellular systems?
Discrepancies often arise from variations in compound solubility, concentration thresholds, or assay conditions. For instance, chromium(III) phosphate shows minimal reactivity in standard cellular assays but may induce oxidative stress at ultrahigh concentrations (>1 mM) . To address contradictions:
- Perform dose-response studies across multiple cell lines.
- Use supplemental literature searches on chromium(III) compound classes (e.g., oxides, sulfates) to identify trends in reactivity .
- Validate findings with orthogonal assays (e.g., comet assay for DNA damage vs. ROS detection kits) .
Q. What experimental design considerations are critical for studying phosphorus-32-labeled this compound in therapeutic applications?
- Safety protocols: Use shielded injection apparatus and monitor radiation exposure per institutional guidelines .
- Dosimetry: Calibrate isotope activity with a liquid scintillation counter.
- In vivo models: Select animal cohorts with controlled age/health parameters, as pediatric and geriatric toxicity data are limited .
- Data reporting: Follow journal guidelines (e.g., Chromatography) to detail synthesis, characterization, and statistical validation .
Q. How can researchers assess this compound’s environmental impact, particularly its interaction with microbial communities?
- Microcosm studies: Expose soil/water samples to this compound and quantify chromium bioavailability via sequential extraction (e.g., BCR method).
- Metagenomic analysis: Track microbial diversity shifts using 16S rRNA sequencing, focusing on phosphate-metabolizing bacteria .
- Speciation analysis: Employ IC-ICP-MS to distinguish Cr(III)-phosphate complexes from toxic Cr(VI) species .
Methodological Challenges & Data Reproducibility
Q. What strategies improve reproducibility in this compound research when conflicting synthesis protocols exist?
- Standardize precursor ratios: Use CAS 27096-04-4 (chromic dihydrogen phosphate) as a reference material .
- Document reaction conditions: Report pH, temperature, and stirring rates meticulously to enable replication .
- Interlab validation: Share samples with collaborators for cross-validation using shared analytical workflows (e.g., EU chemical data platform guidelines) .
Q. How should researchers integrate historical toxicity data with modern regulatory frameworks for chromium compounds?
- Data curation: Aggregate legacy studies (e.g., IARC reports) into structured databases, noting limitations like outdated detection limits .
- Read-across approaches: Extrapolate toxicity endpoints from well-studied Cr(III) compounds (e.g., chromic oxide) to fill data gaps .
- Machine learning: Train models on existing datasets to predict ecotoxicological thresholds for understudied compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
